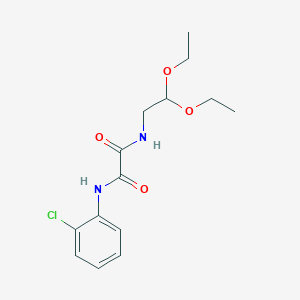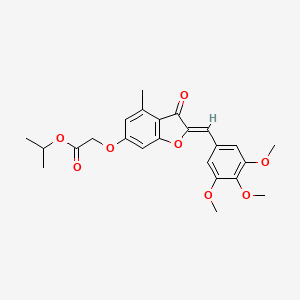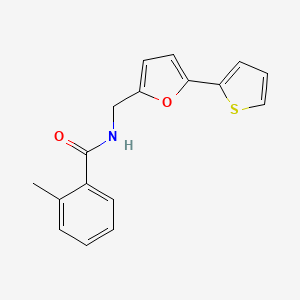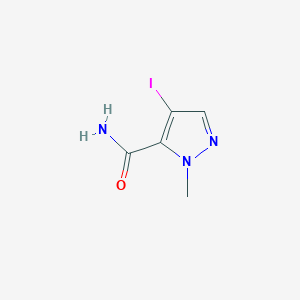![molecular formula C13H15I B2576870 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287297-80-5](/img/structure/B2576870.png)
1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, metabolic stability, and reduced non-specific binding .
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a highly strained bicyclic compound.
Iodination: The [1.1.1]propellane is then subjected to iodination to form 1-iodobicyclo[1.1.1]pentane.
Substitution Reaction: The final step involves a substitution reaction where the 3,5-dimethylphenyl group is introduced to the iodinated bicyclo[1.1.1]pentane core.
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the bicyclo[1.1.1]pentane core.
Radical Reactions: The strained nature of the bicyclo[1.1.1]pentane core makes it susceptible to radical reactions, which can be used to introduce various functional groups.
Common reagents used in these reactions include halogens, organometallic reagents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Materials Science: The unique three-dimensional structure of the bicyclo[1.1.1]pentane core makes it useful in the design of molecular rods, liquid crystals, and supramolecular linker units.
Chemical Biology: The compound is used in the study of molecular interactions and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane is primarily related to its role as a bioisostere. By mimicking the geometry and electronic properties of para-substituted benzene rings, the compound can interact with biological targets in a similar manner. This interaction often involves binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound is similar in structure but contains two iodine atoms, making it more reactive in substitution reactions.
1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: This compound has a similar structure but with a different substituent on the phenyl ring, which can affect its physicochemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties that can be advantageous in various applications.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-9-3-10(2)5-11(4-9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCCWSQYHIESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2576788.png)


![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2576796.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2576797.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)

![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)

![methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate](/img/structure/B2576808.png)

